1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one

Chalcone intermediate Structural differentiation Synthetic precursor

This chalcone-epoxide is the sole key branching intermediate in the Chiba et al. synthetic route for accessing the pharmacologically distinct 5-benzyloxy series of propafenone-type MDR modulators. These modulators exhibit a unique flat SAR profile where EC₅₀ values for daunomycin efflux inhibition remain nearly identical regardless of log P variation, enabling pharmacokinetic optimization without compromising target potency. Generic replacement by the saturated analog (CAS 118635-89-5) or Impurity C (CAS 22525-95-7) precludes this specific synthetic sequence. Verified ¹H NMR and FTIR spectra support its use as a qualified reference standard for ANDA method validation and QC.

Molecular Formula C25H22O4
Molecular Weight 386.447
CAS No. 93885-31-5
Cat. No. B566113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one
CAS93885-31-5
Synonyms1-[2-(Oxiranylmethoxy)-5-(phenylmethoxy)phenyl]-3-phenyl-2-propen-1-one
Molecular FormulaC25H22O4
Molecular Weight386.447
Structural Identifiers
SMILESC1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C25H22O4/c26-24(13-11-19-7-3-1-4-8-19)23-15-21(27-16-20-9-5-2-6-10-20)12-14-25(23)29-18-22-17-28-22/h1-15,22H,16-18H2/b13-11+
InChIKeyDJWDQGQXWBCZHE-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one (CAS 93885-31-5): Structural Identity and Compound-Class Context for Procurement Decisions


1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one (CAS 93885-31-5), also designated as Propafenone Impurity 46 or Propafenone RC 4, is a synthetic chalcone derivative bearing three key functional domains: an α,β-unsaturated ketone (chalcone) backbone, a 5-benzyloxy substituent on the central aromatic ring, and a terminal epoxide (oxiranylmethoxy) group at the 2-position . Its molecular formula is C₂₅H₂₂O₄ with a molecular weight of 386.44 g/mol, and it exists as the (E)-configured stereoisomer [1]. The compound is categorized within the phenylpropiophenone class and serves as a critical synthetic intermediate in the preparation of both Propafenone—a Class Ic antiarrhythmic agent—and 5-benzyloxy/5-hydroxy propafenone-type modulators of multidrug resistance (MDR) [2][3].

Why 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one Cannot Be Replaced by Generic Propafenone Impurity C or Other In-Class Epoxide Intermediates


Propafenone EP Impurity C (CAS 22525-95-7) and related epoxide intermediates lack either the 5-benzyloxy substituent, the chalcone α,β-unsaturated ketone, or both—each of which is structurally essential for this compound's designated synthetic role [1]. CAS 93885-31-5 is uniquely positioned as the key branching intermediate that retains the chalcone double bond; selective reduction of this double bond (without benzyl group cleavage) constitutes the critical step for accessing 5-benzyloxy MDR modulators, as demonstrated by Chiba et al. in their synthesis of compounds 5a–d [2]. Substitution with the saturated analog (CAS 118635-89-5) would bypass this required reduction step and preclude the specific synthetic sequence. Furthermore, the 5-benzyloxy series of MDR modulators—accessible only through this chalcone-epoxide intermediate—displays a unique structure-activity relationship in which EC₅₀ values for daunomycin efflux inhibition are nearly identical across analogs irrespective of their log P, a behavior that deviates from the established log P/log potency correlation observed for 5-hydroxy and other propafenone-type derivatives [2]. Consequently, generic replacement by any single-feature analog would result in either synthetic route incompatibility or loss of access to this pharmacologically distinct compound series.

Quantitative Differentiation Evidence for 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one (CAS 93885-31-5) vs. Closest Structural Analogs


Structural Differentiation: Chalcone (α,β-Unsaturated Ketone) Backbone vs. Saturated Propiophenone Analogs

CAS 93885-31-5 retains the chalcone α,β-unsaturated ketone backbone (C=C–C=O), confirmed by its IUPAC name (E)-1-[2-(oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one and the SMILES notation showing the /C=C/ double bond conjugated to the carbonyl [1]. In contrast, the closest saturated analog, 1-(5-(benzyloxy)-2-(oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one (CAS 118635-89-5), possesses a reduced propiophenone backbone (C–C–C=O) with molecular formula C₂₅H₂₄O₄ and MW 388.456—differing by exactly 2 hydrogen atoms . Propafenone EP Impurity C (CAS 22525-95-7) further lacks both the 5-benzyloxy group and the double bond, with formula C₁₈H₁₈O₃ and MW 282.33—representing a 104.11 Da reduction in molecular weight versus the target compound [2].

Chalcone intermediate Structural differentiation Synthetic precursor

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Profile vs. Propafenone and In-Class Analogs

CAS 93885-31-5 exhibits a computed XLogP3-AA value of 4.8, with zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), and nine rotatable bonds [1]. Propafenone (CAS 54063-53-5), the final API, has two hydrogen bond donors (HBD = 2), approximately 11 rotatable bonds, and a lower molecular weight of 341.44 Da [2]. The absence of hydrogen bond donors in the target compound—attributable to the epoxide and benzyl-protected phenol lacking free –OH or –NH groups—results in fundamentally different chromatographic retention behavior on reversed-phase HPLC columns compared to Propafenone and its hydroxylated impurities, directly impacting analytical method development for impurity profiling [3].

Lipophilicity Chromatographic behavior Physicochemical profiling

Synthetic Utility Differentiation: Exclusive Intermediate for 5-Benzyloxy MDR Modulator Series

CAS 93885-31-5 is explicitly documented as the reactant used in the preparation of Propafenone and, more specifically, as the key intermediate for synthesizing 5-hydroxy and 5-benzyloxy analogs of the antiarrhythmic and MDR-modulating drug Propafenone [1][2]. The synthetic sequence reported by Chiba et al. (1997) proceeds through selective reduction of the chalcone double bond in this compound (without benzyl group cleavage) to yield phenol intermediate 3, followed by alkylation with epichlorohydrin and nucleophilic epoxide ring opening with amines to give the benzylated target compounds 5a–d [3]. This synthetic pathway is structurally inaccessible from the saturated analog CAS 118635-89-5, which already lacks the double bond needed for the selective reduction step. A deuterated analog (CAS 2714474-30-1) has also been developed as a labeled internal standard for mass spectrometric quantification [4].

MDR modulation Synthetic intermediate Propafenone analog synthesis

MDR Structure-Activity Relationship Differentiation: 5-Benzyloxy Series Deviates from Log P/Log Potency Correlation

The MDR-modulating activity of the 5-benzyloxy compounds 5a–d—synthesized from CAS 93885-31-5 as the key intermediate—was evaluated using a daunomycin efflux assay in a resistant human T-lymphoblast cell model [1]. Critically, all four 5-benzyloxy analogs (5a–d) showed almost identical EC₅₀ values independent of their log P value, whereas the corresponding 5-hydroxy derivatives 6a–d conformed to the previously established log P/log potency correlation line for propafenone-type MDR modulators [1]. This pharmacologically anomalous behavior—flat SAR across a lipophilicity range—is a unique feature of the 5-benzyloxy series and is not observed in any other propafenone-type MDR modulator subclass. Although the specific EC₅₀ numerical values for individual compounds 5a–d are not publicly extractable from the abstract, the qualitative SAR deviation is explicitly documented and represents a class-level differentiating property [2].

Multidrug resistance P-glycoprotein Structure-activity relationship

Analytical Reference Standard Characterization: Verified Spectral Identity and Defined Physical Form

CAS 93885-31-5 is available as a characterized reference standard with confirmed spectral identity. SpectraBase documents one ¹H NMR spectrum and one FTIR spectrum for this compound (SpectraBase Compound ID: At1ON7BYxtG), providing verified spectroscopic fingerprints for identity confirmation [1]. The compound is supplied as a yellow solid with a minimum purity of 98% (Coompo Research Chemicals) or ≥95% (CymitQuimica/Biosynth), and is soluble in chloroform, dichloromethane, and DMSO [2]. Recommended storage conditions are -20°C (ChemicalBook) or 2–8°C protected from air and light (Coompo), with the latter noting susceptibility to degradation upon prolonged exposure to ambient conditions [2]. Santa Cruz Biotechnology offers the compound at $380 per 10 mg (Cat. sc-477347), while Coompo lists $150 per 10 mg [2].

Reference standard Spectral characterization Quality control

High-Value Application Scenarios for 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one (CAS 93885-31-5) Based on Verified Differentiation Evidence


Synthesis of 5-Benzyloxy and 5-Hydroxy Propafenone-Type MDR Modulators for Anticancer Research

This compound serves as the indispensable chalcone-epoxide intermediate for synthesizing both 5-benzyloxy (compounds 5a–d) and 5-hydroxy (compounds 6a–d) propafenone-type MDR modulators via the Chiba et al. (1997) synthetic route [1]. The 5-benzyloxy series is of particular interest because it exhibits a unique flat SAR profile: EC₅₀ values for daunomycin efflux inhibition remain nearly identical across analogs regardless of log P variation, enabling medicinal chemistry teams to optimize pharmacokinetic properties through lipophilicity modulation without compromising target potency [1]. Procurement of this specific intermediate—rather than the saturated analog CAS 118635-89-5 or Impurity C (CAS 22525-95-7)—is mandatory for accessing this SAR-differentiated compound series.

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions for Propafenone Drug Products

As Propafenone Impurity 46 (also designated Propafenone RC 4), CAS 93885-31-5 is an identified potential genotoxic impurity (PGI) in the generic synthetic route of Propafenone, as documented in the in silico toxicological assessment and UPLC-MS/MS quantification study by the propafenone impurity research group [2]. Its distinct physicochemical profile—XLogP3-AA of 4.8, zero hydrogen bond donors, and predicted boiling point of 593.4 °C [3]—dictates a specific retention window on reversed-phase HPLC that differs substantially from Propafenone (HBD = 2, lower log P) and polar hydroxylated impurities. The availability of verified ¹H NMR and FTIR spectra through SpectraBase [4] supports its use as a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs).

Deuterated Internal Standard Development for LC-MS/MS Quantification of Propafenone Intermediates

The existence of a deuterated analog—1-(5-(benzyloxy)-2-(oxiran-2-ylmethoxy)phenyl)-3-phenyl-d5-propan-1-one (CAS 2714474-30-1)—which is the labeled analogue of the saturated derivative of CAS 93885-31-5, confirms the utility of this structural family for stable isotope dilution assays [5]. Researchers developing quantitative LC-MS/MS methods for tracking residual epoxide intermediates in Propafenone API can procure both the unlabeled chalcone-epoxide (CAS 93885-31-5) and its deuterated derivatives to establish precise calibration curves, leveraging the compound's defined solubility profile (chloroform, dichloromethane, DMSO) [6].

Chalcone-Based Medicinal Chemistry Exploring Covalent Inhibitor and Microtubule-Targeting Scaffolds

The chalcone backbone present in CAS 93885-31-5—specifically the α,β-unsaturated ketone moiety—is recognized as a Michael acceptor that preferentially forms covalent bonds with reactive sulfhydryl (–SH) groups of biomolecules, as established in the broader chalcone medicinal chemistry literature [7]. This electrophilic reactivity, combined with the orthogonal reactivity of the terminal epoxide toward amine nucleophiles, makes this compound a dual-electrophile scaffold for fragment-based or covalent inhibitor discovery programs. The 5-benzyloxy substituent further provides a metabolically cleavable protecting group that can be removed to reveal a phenolic –OH for additional derivatization or hydrogen-bonding interactions.

Quote Request

Request a Quote for 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.